1,3-Difluoro-4-nitro-2-vinylbenzene
Description
1,3-Difluoro-4-nitro-2-vinylbenzene is a fluorinated aromatic compound characterized by a nitro group at position 4, fluorine atoms at positions 1 and 3, and a vinyl group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The electron-withdrawing nitro and fluorine groups enhance reactivity toward nucleophilic substitution, while the vinyl group offers opportunities for polymerization or further functionalization via addition reactions.
Properties
Molecular Formula |
C8H5F2NO2 |
|---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H5F2NO2/c1-2-5-6(9)3-4-7(8(5)10)11(12)13/h2-4H,1H2 |
InChI Key |
NTFUUVUXZJOSPM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1F)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4'-Difluoro-2-nitrodiphenyl
- Structure : A diphenyl derivative with fluorine at positions 4 and 4' and a nitro group at position 2.
- Key Differences: Unlike 1,3-Difluoro-4-nitro-2-vinylbenzene, this compound lacks a vinyl group and features a biphenyl backbone. The extended conjugation in the diphenyl system increases melting point (94–94.5°C) compared to monosubstituted benzene derivatives.
- Reactivity : The nitro group in 4,4'-Difluoro-2-nitrodiphenyl participates in reduction reactions (e.g., using SnCl₂·2H₂O) to yield diamines, similar to the target compound, but the biphenyl structure may stabilize intermediates, reducing decomposition risks .
1-Chloro-2,3-difluoro-4-nitrobenzene (CAS 2689-07-8)
- Structure : Chlorine replaces the vinyl group at position 2, with fluorine at positions 2 and 3 and nitro at position 3.
- Electronic Effects : The chlorine atom, being less electronegative than fluorine but bulkier, alters electronic density and steric hindrance. This increases susceptibility to nucleophilic aromatic substitution compared to the vinyl-substituted compound.
- Applications : Chloro-fluoro-nitrobenzenes are often precursors for agrochemicals, whereas the vinyl group in the target compound may favor polymer or drug conjugate synthesis .
1,3-Difluoro-2-methyl-4-nitrobenzene (CAS 79562-49-5)
- Structure : Methyl group replaces the vinyl group at position 2.
- Physical Properties : Methyl derivatives generally exhibit higher boiling points due to increased van der Waals interactions, whereas vinyl groups may lower solubility in polar solvents .
1,3-Dibromo-2-fluoro-4-nitrobenzene (CAS 1807056-85-4)
- Structure : Bromine atoms at positions 1 and 3, fluorine at position 2, and nitro at position 4.
- Reactivity : Bromine’s higher polarizability enhances electrophilic substitution rates compared to fluorine. This compound is more reactive in Ullmann or Suzuki couplings, whereas the target compound’s vinyl group may favor Diels-Alder or polymerization pathways.
- Applications : Brominated analogs are common in cross-coupling reactions for drug discovery, contrasting with the vinyl group’s utility in materials science .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Fluorine and nitro groups synergistically activate the benzene ring for substitution, but steric bulk (e.g., methyl or bromine) modulates reaction rates. Vinyl groups uniquely enable π-orbital interactions, useful in conductive materials .
- Synthetic Challenges : Reduction of nitro groups in fluorinated compounds (e.g., using SnCl₂·2H₂O) often yields unstable diamines, necessitating immediate further reaction .
- Historical vs. Modern Context : Early studies (e.g., Schiemann’s 1931 work on difluorodiphenyls) focused on structural elucidation, whereas recent research emphasizes applications in drug design and advanced materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
